2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride
Description
Properties
IUPAC Name |
2-amino-1-(4-benzylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-11-14(17)16-8-6-13(7-9-16)10-12-4-2-1-3-5-12;/h1-5,13H,6-11,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLWRWKUWZXRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839849-49-8 | |
| Record name | 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-benzylpiperidine with ethyl chloroacetate, followed by hydrolysis and subsequent reaction with ammonia . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Sigma Receptor Affinity
Research indicates that derivatives of compounds related to 2-amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride exhibit significant affinity for sigma receptors, particularly sigma1 receptors. A study highlighted that certain analogs demonstrated high selectivity for sigma1 receptors with Ki values in the nanomolar range, suggesting their potential as radiotracers for imaging studies using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) .
Neuropharmacological Potential
The compound's structure suggests potential applications in treating neurological disorders. The benzylpiperidine moiety is known for its interaction with neurotransmitter systems. Research into similar compounds has shown that they may modulate dopamine and serotonin pathways, which are crucial in conditions such as depression, schizophrenia, and addiction .
Drug Development
The compound's scaffold can be utilized to develop new therapeutic agents. For instance, modifications to the piperidine ring or the benzyl group could lead to enhanced pharmacokinetic properties or improved receptor selectivity. The exploration of structure-activity relationships (SAR) is essential for optimizing these compounds for clinical use .
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of related compounds:
- Case Study on Sigma Receptor Ligands :
- Potential Radiotracer Development :
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Cathinone Family
Cathinone derivatives share the β-keto-amphetamine backbone, which is critical for their psychoactive properties. Key comparisons include:
Key Structural Differences :
- Substitution at the piperidine nitrogen (benzyl vs. hydrogen or methyl in cathinones) may modulate receptor affinity and metabolic stability .
Pharmacological and Toxicological Profiles
- Receptor Interactions : While bk-2C-B acts as a 5-HT2A/2C agonist , the target compound’s piperidine moiety may confer affinity for σ receptors or dopamine transporters, analogous to benztropine analogs .
- Toxicity: Limited data exist for the target compound, but structurally related 4-aminopiperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) show acute toxicity risks (e.g., respiratory depression) in unoptimized doses .
Data Tables for Key Comparators
Table 1: Physicochemical Comparison
Table 2: Pharmacological Highlights
Biological Activity
2-Amino-1-(4-benzylpiperidin-1-yl)ethan-1-one hydrochloride, with the CAS number 1839849-49-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its interactions with various biological targets, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H21ClN2O
- Molecular Weight : 268.79 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
Biological Activity Overview
The biological activity of this compound is primarily investigated in relation to its role as a potential antagonist for various receptors, particularly in the context of chemokine receptor interactions.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the benzylpiperidine structure significantly affect the compound's potency and selectivity. For instance, studies on related compounds have shown that specific alkyl substitutions can enhance binding affinity to CC chemokine receptors, specifically CCR3, which is implicated in inflammatory responses and allergic reactions .
In Vitro Studies
In vitro assays have demonstrated that derivatives of benzylpiperidines exhibit potent antagonistic activity against CCR3. These studies reveal that compounds with structural similarities to this compound can effectively inhibit eotaxin-induced calcium mobilization and chemotaxis in human eosinophils .
Case Studies
A notable case study involved the synthesis and characterization of a series of N-(ureidoalkyl)-benzylpiperidines, which showed enhanced activity against CCR3. The findings suggested that the introduction of certain functional groups could shift the binding affinity from micromolar to low nanomolar ranges, highlighting the importance of SAR in drug design .
Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
